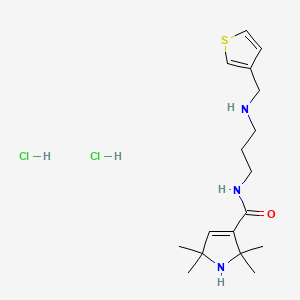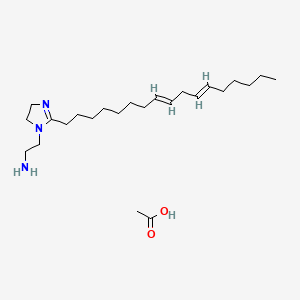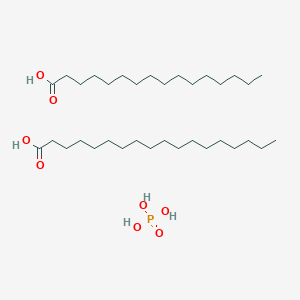
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group and a tetrachlorozincate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2-chloro-5-methoxy-4-(pyridin-2-ylamino)aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This includes maintaining low temperatures during the diazotization step to prevent decomposition of the diazonium salt.
化学反応の分析
Types of Reactions
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives.
Coupling Reactions: Azo dyes with various substituents depending on the coupling partner.
Reduction Reactions: The corresponding aniline derivative.
科学的研究の応用
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on biological systems.
作用機序
The mechanism of action of 2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The tetrachlorozincate anion stabilizes the diazonium cation and can also participate in coordination chemistry, potentially affecting the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium: Lacks the tetrachlorozincate anion.
2-chloro-5-methoxy-4-(pyridin-2-ylamino)aniline: Precursor to the diazonium compound.
Tetrachlorozincate Complexes: Other diazonium salts complexed with tetrachlorozincate.
Uniqueness
The presence of both the diazonium group and the tetrachlorozincate anion in 2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) makes it unique
特性
CAS番号 |
84812-59-9 |
|---|---|
分子式 |
C24H20Cl6N8O2Zn |
分子量 |
730.6 g/mol |
IUPAC名 |
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C12H10ClN4O.4ClH.Zn/c2*1-18-11-7-9(17-14)8(13)6-10(11)16-12-4-2-3-5-15-12;;;;;/h2*2-7H,1H3,(H,15,16);4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
LMHPLJABFAXBGL-UHFFFAOYSA-J |
正規SMILES |
COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+]#N.COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



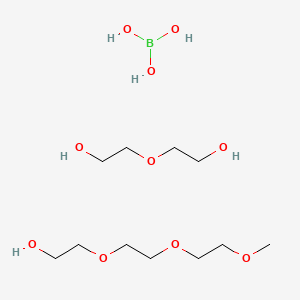

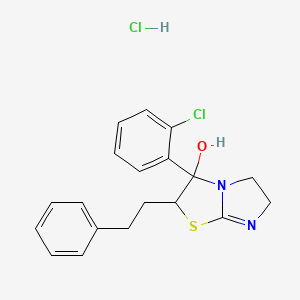
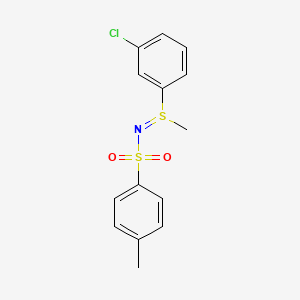
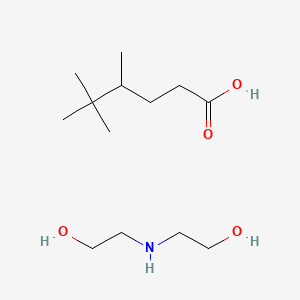

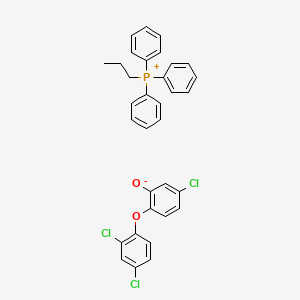

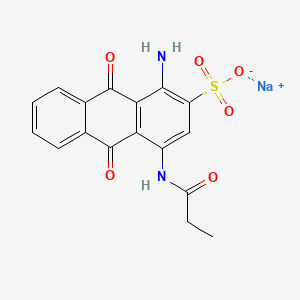
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)
